

Spectroscopic Profile of 2,6-Dichlorophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorophenylacetic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Dichlorophenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2,6-Dichlorophenylacetic acid** is not readily available in public spectral databases. The data presented below is based on predicted values and typical chemical shifts for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------|
| ~10-12 | Singlet | 1H | -COOH |
| ~7.35 | Doublet | 2H | Aromatic CH (H3, H5) |
| ~7.15 | Triplet | 1H | Aromatic CH (H4) |
| ~4.0 | Singlet | 2H | -CH ₂ - |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------|
| ~175 | -COOH |
| ~136 | Aromatic C-Cl (C2, C6) |
| ~131 | Aromatic C (C1) |
| ~129 | Aromatic CH (C3, C5) |
| ~128 | Aromatic CH (C4) |
| ~37 | -CH ₂ - |

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for **2,6-Dichlorophenylacetic acid**. The data is based on typical vibrational frequencies for the functional groups present.

Table 3: FT-IR Absorption Data

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|-------------------------------|
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrometry data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.^[1]

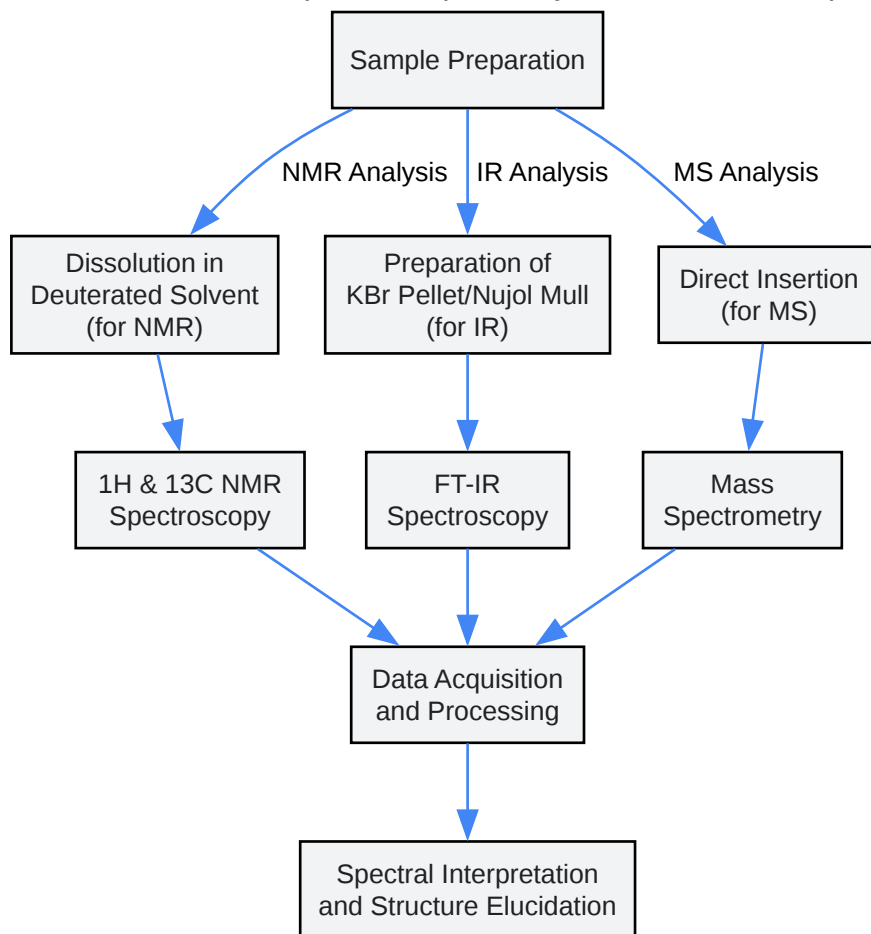
Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) |
|-----|------------------------|
| 169 | 99.99 |
| 159 | 87.60 |
| 125 | 78.30 |
| 204 | 58.00 |
| 161 | 54.90 |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like **2,6-Dichlorophenylacetic acid** is depicted in the following diagram.

General Workflow for Spectroscopic Analysis of a Solid Compound



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra of **2,6-Dichlorophenylacetic acid**.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2,6-Dichlorophenylacetic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.

- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for analysis (typically around 4-5 cm).
- **Instrumentation:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Data Acquisition:**
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ^{13}C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind a small amount (1-2 mg) of **2,6-Dichlorophenylacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact)

- **Sample Introduction:** Introduce a small amount of the **2,6-Dichlorophenylacetic acid** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

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References

- 1. 2,6-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
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